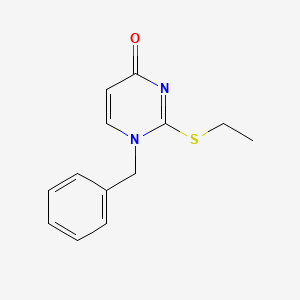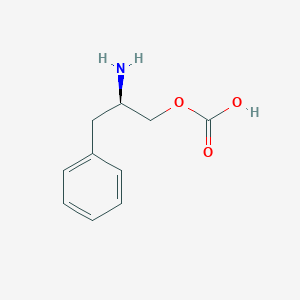
(R)-2-Amino-3-phenylpropyl hydrogen carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-3-phenylpropyl hydrogen carbonate is an organic compound that features an amino group, a phenyl group, and a hydrogen carbonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-3-phenylpropyl hydrogen carbonate typically involves the reaction of ®-2-Amino-3-phenylpropanol with carbon dioxide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrogen carbonate group.
Industrial Production Methods
On an industrial scale, the production of ®-2-Amino-3-phenylpropyl hydrogen carbonate can be achieved through continuous flow processes. These processes involve the use of high-pressure reactors to ensure efficient conversion of the starting materials to the desired product. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-3-phenylpropyl hydrogen carbonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The phenyl group can undergo reduction to form cyclohexyl derivatives.
Substitution: The hydrogen carbonate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
®-2-Amino-3-phenylpropyl hydrogen carbonate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-2-Amino-3-phenylpropyl hydrogen carbonate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, potentially altering their function. The phenyl group can interact with hydrophobic pockets in enzymes, leading to inhibition or modulation of enzyme activity. The hydrogen carbonate group can participate in acid-base reactions, influencing the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- ®-2-Amino-3-phenylpropanol
- ®-2-Amino-3-phenylpropionic acid
- ®-2-Amino-3-phenylpropyl chloride
Uniqueness
®-2-Amino-3-phenylpropyl hydrogen carbonate is unique due to the presence of the hydrogen carbonate group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds that lack this functional group.
Propiedades
Fórmula molecular |
C10H13NO3 |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
[(2R)-2-amino-3-phenylpropyl] hydrogen carbonate |
InChI |
InChI=1S/C10H13NO3/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1 |
Clave InChI |
MEQYFCBIXOVKHT-SECBINFHSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](COC(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)CC(COC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



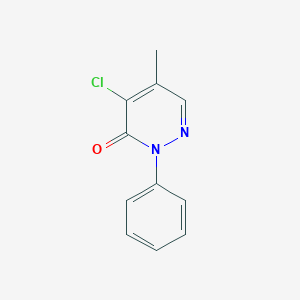
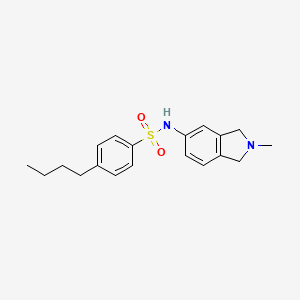

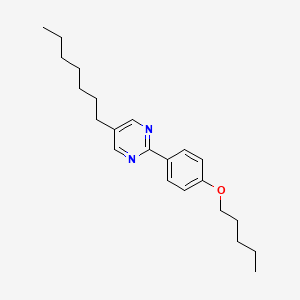
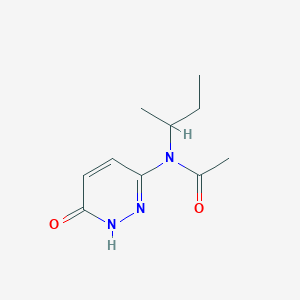
![4-[(Acridin-9-YL)amino]-N-(pyrimidin-2-YL)benzene-1-sulfonamide](/img/structure/B12927305.png)

![2-(4-(Methylamino)phenyl)benzo[d]thiazol-5-ol](/img/structure/B12927322.png)
![1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one](/img/structure/B12927325.png)
![2-[(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]acetamide](/img/structure/B12927328.png)
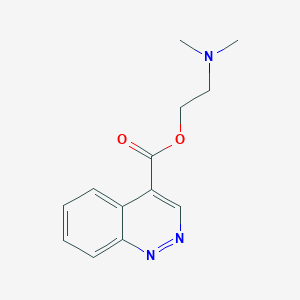
![2-((4R)-4-((8R,9S,10S,13R,14S,17R)-10,13-Dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonic acid](/img/structure/B12927332.png)
